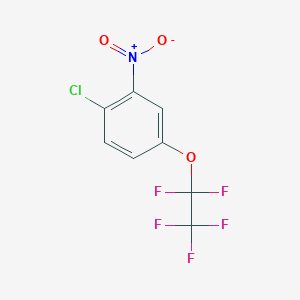

1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzene derivatives like “1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups . The presence of nitro, chloro, and pentafluoroethoxy groups can significantly influence the chemical behavior of these compounds .

Synthesis Analysis

The synthesis of such benzene derivatives typically involves electrophilic aromatic substitution reactions . The benzene ring acts as a nucleophile, reacting with an electrophile to form a sigma-bond and generate a positively charged intermediate . The specific synthesis pathway would depend on the nature and position of the substituents.Molecular Structure Analysis

The molecular structure of benzene derivatives is characterized by a planar, cyclic arrangement of carbon atoms, with alternating single and double bonds . The substituents attached to the benzene ring can influence the overall geometry and electronic distribution of the molecule .Chemical Reactions Analysis

Benzene and its derivatives undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction . The type and position of the substituents can significantly influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzene derivatives like boiling point, melting point, and solubility are influenced by the nature and position of the substituents . For instance, the presence of electronegative substituents such as nitro or chloro groups can increase the polarity of the molecule, potentially affecting its solubility in polar solvents .Scientific Research Applications

Synthesis and Medicinal Chemistry Applications Compounds structurally related to 1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene have been utilized in the synthesis of novel chemical entities with potential medicinal properties. For instance, the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen has enabled the efficient synthesis of benzimidazoles, quinoxalines, and benzotriazoles, showcasing the versatility of these compounds in medicinal chemistry research (Pastýříková et al., 2012).

Material Science and Polymer Chemistry In the field of material science and polymer chemistry, fluorine-containing compounds similar to 1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene have been instrumental in the development of novel polyetherimides. These compounds have been synthesized and characterized for their potential use in advanced materials, highlighting the importance of fluorinated aromatic compounds in the creation of high-performance polymers (Yu Xin-hai, 2010).

Molecular Electronics Research on molecular electronics has explored the use of molecules containing nitroamine redox centers for their potential in electronic devices. These studies have demonstrated significant on-off ratios and negative differential resistance, indicating the potential of nitro-substituted aromatic compounds in the development of novel electronic materials and devices (Chen et al., 1999).

Environmental and Catalysis Research The transformations of aromatic compounds by microorganisms have been studied for environmental applications. Compounds structurally similar to 1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene have been investigated for their susceptibility to biotransformation, leading to more oxidized products. This research provides insights into the environmental fate of nitro-substituted aromatic compounds and their potential applications in bioremediation and catalysis (Keener & Arp, 1994).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF5NO3/c9-5-2-1-4(3-6(5)15(16)17)18-8(13,14)7(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQIGKDFXUUOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2676521.png)

![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2676524.png)

![Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2676526.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)

![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676535.png)